2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-16-7-9-17(10-8-16)28-22-19(5-3-12-25-22)21(27)24-13-11-15-14-26-20-6-2-1-4-18(15)20/h1-10,12,14,26H,11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIIVSABGHUEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the carboxamide group is introduced through a reaction with an appropriate amine.
Introduction of the Indole Moiety: The indole group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl] Benzamide Derivatives ()
A series of N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives (Table 1) were synthesized using substituted benzoyl chlorides. Key comparisons include:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|
| N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) | 4-Cl benzamide, indole-ethylamine | 324.78 | 150.6–152.0 | TLR4 modulation |
| Target Compound | 4-Cl-phenoxy, pyridine-3-carboxamide | ~383.85 (estimated) | Not reported | Hypothesized TLR4/INMT activity |
Key Differences :
- The 4-chlorophenoxy substituent introduces an ether linkage, increasing flexibility and altering electronic properties compared to the rigid 4-chlorobenzamide group in Compound 17 .
PDAT and PAT ()
- PDAT: N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine exhibits noncompetitive INMT inhibition (IC₅₀ = 8.2 µM).
- PAT : N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (lacking dimethyl groups) shows weaker inhibition (IC₅₀ = 32 µM).
Pyridine- and Thiazolidinone-Based Analogues ()
The compound N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide features a thiazolidinone ring instead of the indole-ethylamine group.
Key Differences :
- Thiazolidinone vs. Indole: The thiazolidinone moiety confers conformational rigidity and hydrogen-bonding capacity, which may enhance antimicrobial activity (reported for similar thiazolidinones).
- 4-Chlorophenyl vs.
Pyrrolidinecarboxamide Derivatives ()
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide incorporates a pyrrolidone ring and methoxyphenyl group.
Comparison :
- Methoxy vs. Chlorophenoxy: The electron-donating methoxy group in ’s compound may enhance solubility but reduce receptor-binding affinity compared to the electron-withdrawing 4-chlorophenoxy group.
- Pyrrolidone vs.
Research Findings and Implications
- Substituent Effects : Chlorine substituents (e.g., in Compound 17) correlate with higher melting points and enhanced receptor-binding affinity, likely due to increased molecular symmetry and hydrophobic interactions .
- Heterocyclic Cores: Pyridine-based carboxamides (target compound) may offer better metabolic stability than diamine chains (PDAT) or thiazolidinones, though with trade-offs in bioavailability .
- Unresolved Questions : The target compound’s lack of reported biological data highlights a critical research gap. Future studies should prioritize assays for TLR4 modulation, INMT inhibition, and pharmacokinetic profiling.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide is a member of the pyridine carboxamide family and has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , featuring a chlorophenyl group, an indole moiety, and a pyridine carboxamide structure. The synthesis typically involves multi-step reactions that incorporate key intermediates derived from indole and chlorophenol derivatives.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity against kinases such as Aurora-A, which plays a critical role in cell cycle regulation. Inhibition of such kinases can lead to apoptosis in cancer cells.
- Modulation of Cell Signaling Pathways : The presence of the indole group suggests potential interactions with pathways involved in cell proliferation and survival, particularly in cancerous tissues.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7, A549) demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of approximately 0.46 µM against MCF-7 cells, indicating potent antiproliferative activity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , which are crucial for treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like COX-2.
Case Studies
- Study on Antitumor Activity : A recent investigation into related pyridine derivatives revealed that compounds with structural similarities to this compound showed significant apoptosis induction in tumor cells. The study utilized flow cytometry to quantify apoptotic cells, supporting the hypothesis that these compounds can effectively trigger cell death pathways in cancer cells .
- Kinase Inhibition Assays : Another study focused on the inhibition of Aurora-A kinase by related compounds, reporting IC50 values as low as 0.067 µM for structurally similar derivatives. This suggests that our compound may share similar inhibitory effects on key regulatory proteins involved in tumor progression .
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related pyridine-3-carboxamide derivatives typically involves coupling reactions between activated pyridine carboxylic acids and amine-containing intermediates. For example:
- Step 1: Prepare the pyridine-3-carboxylic acid derivative with a 4-chlorophenoxy substituent via nucleophilic aromatic substitution (e.g., using 4-chlorophenol and a halogenated pyridine precursor under basic conditions) .
- Step 2: Activate the carboxylic acid using coupling agents like EDCI/HOBt or HATU in anhydrous DCM or DMF.
- Step 3: React with the indole-ethylamine moiety (e.g., 2-(1H-indol-3-yl)ethylamine) under inert atmosphere, monitoring progress via TLC or HPLC.
- Optimization Tips: Adjust reaction temperature (25–60°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of acid to amine) to improve yield. Purification by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- HPLC: Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase (ACN:H₂O with 0.1% TFA), flow rate 1 mL/min, UV detection at 254 nm. Target ≥98% purity .
- NMR: Confirm the 4-chlorophenoxy group (δ 7.2–7.4 ppm, aromatic protons), indole NH (δ ~10.5 ppm), and ethyl linker (δ 3.5–4.0 ppm for CH₂ groups). Compare with reference spectra of analogous compounds .
- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z ~395 (calculated based on molecular formula).
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (stock solutions >10 mM) and aqueous buffers (e.g., PBS at pH 7.4). Indole derivatives often exhibit poor water solubility; use surfactants (e.g., Tween-80) or cyclodextrins for colloidal dispersion .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store lyophilized solids at -20°C under argon to prevent oxidation of the indole moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in viability assays). Variations in membrane permeability (due to indole hydrophobicity) may skew results .
- Metabolite Interference: Use LC-MS/MS to identify metabolites (e.g., oxidative products of the indole ring) that may act as false positives/negatives .
- Target Engagement Studies: Employ techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to the intended target .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of the 4-chlorophenoxy and indole-ethylamide moieties?
Methodological Answer:
- Analog Synthesis: Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) substituents to assess electronic effects on activity .
- Bioisosteric Replacement: Substitute the indole ring with azaindole or benzimidazole to evaluate π-stacking/hydrogen-bonding contributions .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., docking to kinase domains) to identify critical binding residues. Software like AutoDock Vina or Schrödinger Suite can guide SAR .
Q. How can advanced analytical methods (e.g., X-ray crystallography) be applied to study this compound’s conformation?
Methodological Answer:
- Crystallization: Use vapor diffusion with solvents like ethanol/water (1:1). Indole derivatives often form crystals via π-π stacking. For challenging cases, employ co-crystallization with target proteins .
- Data Collection: At synchrotron facilities (λ = 0.9–1.0 Å), collect high-resolution (<2.0 Å) data. Refinement with SHELXL or PHENIX can resolve torsional angles of the ethyl linker and chlorophenoxy group .
Q. What in vivo pharmacokinetic challenges are anticipated due to the compound’s structural features, and how can they be addressed?
Methodological Answer:
- Metabolic Instability: The indole ring is prone to CYP450-mediated oxidation. Mitigate via deuterium exchange at vulnerable positions (e.g., C-5 of indole) or prodrug strategies (e.g., esterification of the carboxamide) .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may necessitate structural modifications (e.g., introducing polar groups on the pyridine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
